molecular formula C19H20BrCl2N3OS B2673213 N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1216581-02-0

N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Cat. No. B2673213
M. Wt: 489.25
InChI Key: NJPBAHFVFHNFQA-UHFFFAOYSA-N
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Description

“N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride” is a chemical compound with the molecular formula C21H25BrClN3OS . It is a derivative of benzothiazole, a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . These are connected via various methods, including a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for further modifications, such as a weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Chemical Reactions Analysis

Benzothiazole derivatives, including “N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride”, can undergo various chemical reactions. For instance, N-alkyl-N-aryl benzothiazole sulfonamides can be accessed with the help of the Chan-Lam coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride” can be found in databases like PubChem . These databases provide information on the compound’s structure, chemical names, classification, and more .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their potential as corrosion inhibitors. For instance, experimental and theoretical studies on certain benzothiazole derivatives have shown them to be effective in inhibiting steel corrosion in acidic solutions. These compounds can adsorb onto surfaces through physical and chemical means, offering extra stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors from the same family. This suggests that N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride could potentially be explored for its corrosion inhibition properties, particularly in protecting metal surfaces in acidic environments (Hu et al., 2016).

Antimicrobial and Antifungal Activities

Research into benzothiazole and benzimidazole derivatives has demonstrated their potential in antimicrobial and antifungal applications. Synthesis and activity studies of certain derivatives have shown that they possess anti-inflammatory activity and could act as nonsteroidal anti-inflammatory drugs (NSAIDs). This indicates a potential for similar compounds to be used in developing new antimicrobial agents, suggesting an avenue for exploring the antibacterial and antifungal applications of N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride (Lynch et al., 2006).

Synthesis of Novel Therapeutic Agents

The structural features of benzothiazole and related compounds have been exploited in the design and synthesis of novel therapeutic agents. For example, new analogs featuring benzothiazole nuclei have been synthesized and shown to display promising antibacterial activity, especially against specific strains such as Staphylococcus aureus. These findings underscore the potential of benzothiazole derivatives in the development of new drugs, highlighting an area where N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride could be applied (Palkar et al., 2017).

Future Directions

Benzothiazole derivatives, including “N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride”, have shown significant potential in various fields, particularly in medicinal chemistry . Future research could focus on further exploring the biological activities of these compounds and developing new synthesis methods .

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClN3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-7-15(21)8-5-13)19-22-16-9-6-14(20)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPBAHFVFHNFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride

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